Bis(1-methylimidazol-2-yl)methanol
Overview
Description
Bis(1-methylimidazol-2-yl)methanol is an organic compound featuring two 1-methylimidazole groups attached to a central methanol moiety. This compound is part of the imidazole family, which is known for its aromatic heterocyclic structure containing nitrogen atoms. Imidazole derivatives are significant in various biological and chemical processes due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-methylimidazol-2-yl)methanol typically involves the nucleophilic addition of 1-methylimidazole to formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{C}_4\text{H}_6\text{N}_2 + \text{CH}_2\text{O} \rightarrow (\text{C}_4\text{H}_6\text{N}_2)_2\text{CH}\text{OH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The imidazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Bis(1-methylimidazol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in antifungal and antibacterial agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Bis(1-methylimidazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with one methyl group.
Bis(1-methylimidazol-2-yl)ketone: Similar structure but with a ketone group instead of a methanol moiety.
1,2-Dimethylimidazole: Another imidazole derivative with two methyl groups.
Uniqueness: Bis(1-methylimidazol-2-yl)methanol is unique due to its dual imidazole rings attached to a central methanol group, providing distinct chemical and biological properties. This structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
bis(1-methylimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVWEGTOFFKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=NC=CN2C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361265 | |
Record name | Bis(1-methylimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67319-03-3 | |
Record name | Bis(1-methylimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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